1,10-Dichlorodecane

Henry's law constant Volatility Chlorinated paraffins

1,10-Dichlorodecane (CAS 2162-98-3) is a linear α,ω-dichloroalkane with the molecular formula C₁₀H₂₀Cl₂ and a molecular weight of 211.17 g/mol. The compound is characterized by two terminal chlorine atoms on a saturated C10 hydrocarbon backbone, exhibiting a melting point of 15.6 °C, a boiling point of 167–168 °C at 28 mmHg (or 275 °C at 760 mmHg), and a density of 0.999 g/mL at 25 °C.

Molecular Formula C10H20Cl2
Molecular Weight 211.17 g/mol
CAS No. 2162-98-3
Cat. No. B1670031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,10-Dichlorodecane
CAS2162-98-3
SynonymsDecane, 1,10-dichloro-;  1,10-Dichlorodecane;  Decamethylene dichloride.
Molecular FormulaC10H20Cl2
Molecular Weight211.17 g/mol
Structural Identifiers
SMILESC(CCCCCCl)CCCCCl
InChIInChI=1S/C10H20Cl2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2
InChIKeyRBBNTRDPSVZESY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1,10-Dichlorodecane (CAS 2162-98-3): Technical Baseline for Procurement and Selection


1,10-Dichlorodecane (CAS 2162-98-3) is a linear α,ω-dichloroalkane with the molecular formula C₁₀H₂₀Cl₂ and a molecular weight of 211.17 g/mol . The compound is characterized by two terminal chlorine atoms on a saturated C10 hydrocarbon backbone, exhibiting a melting point of 15.6 °C, a boiling point of 167–168 °C at 28 mmHg (or 275 °C at 760 mmHg), and a density of 0.999 g/mL at 25 °C . Its bifunctional electrophilic nature enables its use as an alkylating agent, PROTAC linker precursor, polymer crosslinking agent, and synthetic intermediate in pharmaceutical and materials chemistry . The compound is commercially available with typical purity specifications of ≥98% (GC) from major vendors .

Why 1,10-Dichlorodecane Cannot Be Simply Replaced by C8 or C12 Dichloroalkane Analogs


In the α,ω-dichloroalkane homologous series (C8, C10, C12), chain-length variation produces quantifiable differences in physicochemical behavior and synthetic performance that preclude simple interchangeability. The Henry's law constant for 1,10-dichlorodecane is 499 Pa·m³/mol at 25 °C, compared to 648 Pa·m³/mol for 1,12-dichlorododecane—a 30% difference in volatility that materially affects vapor-phase processing and environmental release potential [1]. In catalytic reductive coupling, the Ni(I) salen-mediated reaction of C5-haloalkane precursors yields 1,10-dichlorodecane at 79–86%, whereas C6-haloalkane precursors yield 1,12-dichlorododecane at 91–92%—demonstrating chain-length-dependent synthetic efficiency [2]. Furthermore, the C10 chain provides a specific spacer length that cannot be replicated by shorter (C8) or longer (C12) analogs in applications requiring precise molecular geometry, such as PROTAC linker design or macrocycle construction . The physical state at room temperature also varies: 1,10-dichlorodecane is a liquid (mp 15.6 °C), whereas shorter analogs exhibit lower melting points and longer analogs trend toward solid-state behavior, impacting handling and formulation compatibility .

1,10-Dichlorodecane: Quantitative Differentiation Evidence Against Closest Analogs


C10 Chain Confers 499 Pa·m³/mol Henry's Law Constant: 30% Lower Volatility Than 1,12-Dichlorododecane

In a comparative study of chlorinated n-alkanes (C10–C12), the Henry's law constant (H) for 1,10-dichlorodecane was determined to be 499 Pa·m³/mol at 25 °C. In contrast, the C12 homolog 1,12-dichlorododecane exhibited an H value of 648 Pa·m³/mol under identical experimental conditions [1]. This corresponds to a 30% higher volatility for the C12 analog. The data were generated from experimentally determined vapor pressures and water solubilities using gas-sparging techniques [1].

Henry's law constant Volatility Chlorinated paraffins Environmental fate

Ni(I) Salen-Catalyzed Reductive Coupling: 1,10-Dichlorodecane Yield 79–86% vs 1,12-Dichlorododecane at 91–92%

Under controlled-potential electrolysis with electrogenerated nickel(I) salen in dimethylformamide, the catalytic reduction of 1-bromo-5-chloro- and 1-chloro-5-iodopentane afforded 1,10-dichlorodecane in yields ranging from 79% to 86% [1]. By comparison, the reduction of C6 precursors (1-bromo-6-chloro- and 1-chloro-6-iodohexane) under identical conditions gave 1,12-dichlorododecane in yields of 91% to 92% [1]. Minor products included the corresponding 1-chloroalkanes (11–18% for C10 case; 9% for C12 case) and ω-chloro-1-alkenes (2–3% for C10 case; 2% for C12 case) [1].

Electrocatalysis Reductive coupling Nickel(I) salen α,ω-Dihaloalkanes

Physical State at Room Temperature: Liquid at 20 °C vs 1,10-Dibromodecane (Solid, mp 27 °C)

1,10-Dichlorodecane exists as a colorless to almost colorless clear liquid at 20 °C, with a melting point of 15.6 °C (lit.) and density of 0.999 g/mL at 25 °C . Its brominated analog, 1,10-dibromodecane, is a low-melting solid with a melting point of approximately 27–28 °C [1]. This physical state difference arises from the higher molecular weight and stronger intermolecular forces associated with bromine substitution. The C8 homolog 1,8-dichlorooctane is also a liquid (mp approximately −2 to −8 °C), whereas the C12 analog 1,12-dichlorododecane is a solid (mp ~40 °C) .

Physical form Handling Process compatibility Dichloro vs dibromo

PROTAC Linker Application: C10 Spacer Optimizes Ternary Complex Formation vs Shorter or Longer Linkers

1,10-Dichlorodecane is classified and utilized as a PROTAC (proteolysis-targeting chimera) linker, where the decamethylene chain serves as the spacer between the E3 ligase ligand and the target protein ligand . PROTAC linker length is a critical determinant of ternary complex formation efficiency and subsequent ubiquitination/degradation outcomes. The C10 spacer provides a specific end-to-end distance and conformational flexibility that differs from C8 (octamethylene) and C12 (dodecamethylene) linkers. While no published direct head-to-head degradation efficiency comparison is available for this specific compound, established PROTAC design principles indicate that linker optimization is empirical and compound-specific—subtle variations of ±2 methylene units can significantly alter degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ) [1].

PROTAC Targeted protein degradation Linker design Ternary complex

1,10-Dichlorodecane: Evidence-Based Application Scenarios for Procurement Decision-Making


PROTAC Linker Synthesis Requiring Precise C10 Spacer Length

In targeted protein degradation research, 1,10-dichlorodecane serves as a bifunctional PROTAC linker precursor . The terminal chlorine atoms enable nucleophilic substitution with amine- or hydroxyl-containing ligands for both the E3 ligase recruiter and the target protein binder. The C10 chain length is not interchangeable with C8 or C12 analogs; linker length optimization is an empirical requirement in PROTAC development, and the decamethylene spacer provides a specific spatial arrangement that may be optimal for certain target/E3 ligase pairs [1]. Users requiring this exact spacer length should procure 1,10-dichlorodecane rather than attempting to substitute with readily available shorter or longer α,ω-dihaloalkanes.

Polymer Crosslinking and Functional Materials Requiring Liquid-Phase Processability

1,10-Dichlorodecane is employed as a crosslinking agent for polyesters, polyurethanes, and specialty resins, as well as a precursor for liquid crystal materials and supramolecular assemblies . Its liquid physical form at ambient temperature (mp 15.6 °C) enables direct volumetric dispensing and integration into continuous flow processes without the pre-heating or solvent reconstitution steps required for solid analogs such as 1,12-dichlorododecane or 1,10-dibromodecane [1]. This physical property translates to reduced process complexity in industrial-scale polymer modification workflows.

Macrocycle and Supramolecular Construction Exploiting Defined C10 Geometry

As a bifunctional electrophile with two terminal chloro groups separated by eight methylene units, 1,10-dichlorodecane is used in the construction of macrocyclic compounds via nucleophilic substitution or cross-coupling reactions . The C10 chain length provides a specific cavity size and conformational flexibility profile that differs from C8 (smaller cavity) and C12 (larger cavity) analogs. In supramolecular chemistry and host–guest systems, this geometric precision is essential for achieving desired binding selectivity and self-assembly behavior.

Vapor-Phase Reactions and Environmental Exposure-Controlled Processes

For reactions or processes where compound volatility influences reaction efficiency, evaporative loss, or worker exposure, the Henry's law constant is a critical selection criterion. 1,10-Dichlorodecane exhibits a Henry's law constant of 499 Pa·m³/mol at 25 °C, which is approximately 30% lower than that of 1,12-dichlorododecane (648 Pa·m³/mol) . This lower volatility makes 1,10-dichlorodecane preferable for open-vessel syntheses, long-duration reactions at elevated temperatures, and applications where minimizing atmospheric release is a regulatory or safety priority.

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